2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
CAS No.: 2097893-60-0
Cat. No.: VC4937455
Molecular Formula: C16H21NO2S
Molecular Weight: 291.41
* For research use only. Not for human or veterinary use.
![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide - 2097893-60-0](/images/structure/VC4937455.png)
Specification
CAS No. | 2097893-60-0 |
---|---|
Molecular Formula | C16H21NO2S |
Molecular Weight | 291.41 |
IUPAC Name | 2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Standard InChI | InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18) |
Standard InChI Key | LZPBQDQCTNPJRK-UHFFFAOYSA-N |
SMILES | CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₆H₂₁NO₂S; molecular weight 291.41 g/mol) integrates a benzamide core with two distinct functional groups:
-
Ethylsulfanyl moiety (-S-C₂H₅): Enhances lipophilicity and membrane permeability, critical for bioavailability.
-
1-Hydroxycyclohex-2-en-1-ylmethyl group: Introduces stereochemical complexity and hydrogen-bonding capacity, potentially influencing target binding.
The IUPAC name, 2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, reflects these substituents’ positions. Spectroscopic identifiers include:
-
InChIKey: LZPBQDQCTNPJRK-UHFFFAOYSA-N
-
SMILES: CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₂S |
Molecular Weight | 291.41 g/mol |
CAS Registry Number | 2097893-60-0 |
PubChem CID | 126854051 |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
-
Benzamide Core Formation: Condensation of 2-mercaptobenzoic acid with ethyl iodide to install the ethylsulfanyl group.
-
Hydroxycyclohexenylmethyl Attachment: Grignard or nucleophilic addition to cyclohexenone, followed by reductive amination with the benzamide intermediate .
Challenges in Production
-
Steric Hindrance: Bulky substituents may reduce reaction yields, necessitating optimized catalysts .
-
Purification: Hydrophobic groups complicate aqueous workups, favoring chromatographic techniques.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The ethylsulfanyl group potentiates efficacy by disrupting microbial membrane integrity or inhibiting essential enzymes like dihydrofolate reductase.
Table 2: Reported Biological Activities
Activity Type | Model System | Key Findings |
---|---|---|
Antibacterial | In vitro assays | MIC: 8 µg/mL (S. aureus) |
Antifungal | In vitro assays | 70% growth inhibition (C. albicans) |
Cytotoxicity | HeLa cells | IC₅₀: 12 µM |
Pharmacokinetics and Metabolism
Metabolic Pathways
-
Phase I: Oxidative N-deethylation, yielding secondary amides .
-
Phase II: Glucuronidation or glycination of carboxylic acid metabolites .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon backbone . For example, the hydroxycyclohexenyl methylene group resonates at δ 3.8–4.2 ppm.
-
Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 291.41 (M+H⁺).
Chromatographic Techniques
Reverse-phase HPLC (C18 column; acetonitrile/water gradient) resolves the compound from metabolites, with retention times around 12–14 minutes .
Future Directions
-
Target Identification: Proteomic screens to map binding partners.
-
In Vivo Models: Efficacy and toxicity profiling in murine systems.
-
Formulation Optimization: Nanoencapsulation to enhance solubility and targeted delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume